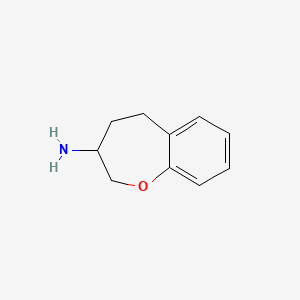

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

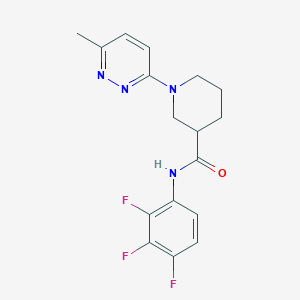

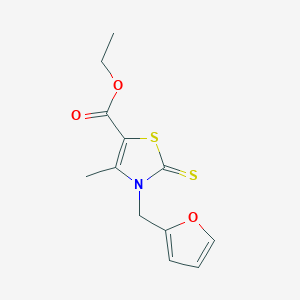

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a chemical compound with the CAS Number: 38824-23-6 . It has a molecular weight of 163.22 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius and is available in liquid form .

Synthesis Analysis

The synthesis of this compound involves the preparation of 4,5-dihydro-1-benzoxepin-3 (2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4 (5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 163.22 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

Preparation and Conversion

The preparation of "4,5-Dihydro-1-benzoxepin-3(2H)-one" and its conversion into "2,3,4,5-tetrahydro-1-benzoxepin-3-amines" and related compounds highlight a foundational aspect of chemical synthesis in this domain. The reported methodology extends to the production of compounds with potential biological activities, emphasizing the flexibility and utility of the benzoxepin scaffold in synthetic chemistry (Huckle, Lockhart, & Wright, 1972).

Stereochemistry and Polyfunctionalization

The stereoselective synthesis of novel polyfunctionalized benzazepines, substituted with various alkyl groups, underlines the importance of stereochemistry in the development of compounds with specific biological properties. This research opens avenues for creating molecules with precise spatial arrangements, which is crucial for their interaction with biological targets (Acosta Quintero et al., 2012).

Potential Pharmacological Applications

Angiotensin Converting Enzyme Inhibitors

One significant application is the development of angiotensin-converting enzyme (ACE) inhibitors from 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives. These compounds have shown potent activity in inhibiting the angiotensin I pressor response in dogs, suggesting their potential use in treating hypertension (Stanton et al., 1985).

Muscarinic (M3) Receptor Antagonists

The synthesis of tetrahydro-[1H]-2-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists represents another pharmacological application. These compounds were developed through two different approaches, with some showing significant selectivity over M2 receptors. This research indicates the potential of benzazepine derivatives in treating diseases where muscarinic receptors are implicated, such as certain respiratory and gastrointestinal disorders (Bradshaw et al., 2008).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCBMTVJPMHQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OCC1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

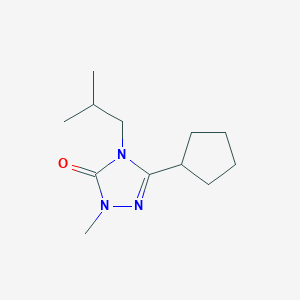

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)

![2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)

![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)

![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)

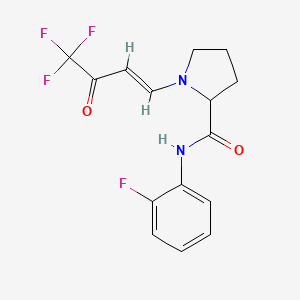

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2819244.png)

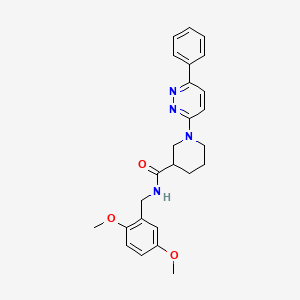

![2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2819248.png)